Product packaging for Benzyl piperidine-1-carbodithioate(Cat. No.:CAS No. 10224-98-3)

Benzyl piperidine-1-carbodithioate

Cat. No.: B14066995
CAS No.: 10224-98-3
M. Wt: 251.4 g/mol
InChI Key: QSWDNWRSPHYBTD-UHFFFAOYSA-N
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Description

Overview of Dithiocarbamate (B8719985) Chemistry: Structure, Bonding, and Reactivity Principles

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. wikipedia.org Their general formula is R₂N−C(=S)−S⁻ for the anion and R₂N−C(=S)−S−R' for dithiocarbamate esters. wikipedia.org The IUPAC nomenclature for dithiocarbamates is carbamodithioates. nih.govnih.gov The synthesis of dithiocarbamate salts is typically achieved through the reaction of a secondary amine with carbon disulfide in the presence of a base like sodium hydroxide (B78521). wikipedia.orgwikipedia.org For instance, many secondary amines react with carbon disulfide and sodium hydroxide to yield dithiocarbamate salts, which are generally pale-colored solids soluble in water and polar organic solvents. wikipedia.org

The structure and bonding of dithiocarbamates are unique due to resonance. The pi-donor properties of the amine group are significant, leading to a partial double bond character in the C–N bond, which is evidenced by a short C–N distance and the coplanarity of the NCS₂ core. wikipedia.orgwikipedia.org This electronic feature makes dithiocarbamates more basic than related anions like dithiocarboxylates and results in a high rotational barrier around the C-N bond. wikipedia.orgwikipedia.org

A key aspect of their chemical nature is their ability to act as versatile and strong chelating agents for metal ions, owing to the two sulfur donor atoms. nih.gov They often bind as bidentate ligands, forming stable complexes with a wide range of transition metals. wikipedia.orgwikipedia.orgsysrevpharm.org This chelating ability allows them to stabilize metals in various oxidation states. wikipedia.orgsysrevpharm.org The reactivity of dithiocarbamates includes S-alkylation and oxidation, which forms thiuram disulfides. wikipedia.org

Historical Context and Evolution of Research on Piperidine-1-Carbodithioates

The study of dithiocarbamate chemistry dates back to the early 20th century, with their first commercial application as fungicides emerging during World War II. nih.gov Due to their broad-spectrum activity against various plant pathogens, ease of synthesis, and low production costs, they became widely used pesticides in modern agriculture. nih.govmdpi.com

Piperidine (B6355638), a heterocyclic amine, is a common starting material in organic synthesis. wikipedia.org The reaction of piperidine with carbon disulfide leads to the formation of piperidine-1-carbodithioate derivatives. rsc.org Research into these specific dithiocarbamates has evolved as part of the broader investigation into the applications of this chemical class. ontosight.ai Initially explored for their roles in industrial processes like rubber vulcanization, the research focus has expanded significantly. nih.gov Scientists began investigating the synthesis of various metal complexes of piperidine-1-carbodithioates and exploring their diverse biological activities, including potential therapeutic uses. ontosight.ai Studies have examined the reactions of substituted N-benzylpiperidines with carbon disulfide, noting the formation of dithiocarbamates through a proposed mechanism involving a p-quinone methide intermediate. rsc.org

Significance and Current Research Landscape of Benzyl (B1604629) Piperidine-1-Carbodithioate

Benzyl piperidine-1-carbodithioate (C₁₃H₁₇NS₂) is a specific dithiocarbamate ester that has garnered research interest. chemsrc.com Its synthesis can be achieved from precursors such as piperidine, carbon disulfide, and benzyl chloride or benzyl bromide. chemsrc.com

The significance of this particular compound lies in the unique combination of the piperidine ring, the dithiocarbamate group, and the benzyl moiety. The piperidine structure itself is a key element in many pharmaceuticals and alkaloids. wikipedia.orgclinmedkaz.org The addition of the benzyl group is a focal point of current research, particularly in structure-activity relationship studies. For example, research on dithiocarbamates for cadmium mobilization found that derivatives containing a benzyl group were among the most effective. nih.gov

Recent studies have highlighted the potential of this compound and related compounds in medicinal chemistry. Research has identified allyl piperidine-1-carbodithioate as a potential agent against mycobacteria, demonstrating inhibitory activity against both planktonic and dormant cells, as well as anti-biofilm properties. oup.comnih.gov While this study focused on the allyl derivative, it points to the therapeutic potential of this class of piperidine-1-carbodithioates. Other research has investigated the anticancer and antioxidant activities of different synthesized piperidine complexes, with some showing significant cytotoxic effects on cancer cells. nwmedj.org

Research Gaps and Future Perspectives in the Field

While initial studies on this compound and its analogs are promising, several research gaps remain. The full spectrum of its biological activities has not been comprehensively explored. Although related compounds show anti-mycobacterial and potential anticancer activities, specific and detailed investigations into the efficacy of the benzyl derivative are needed. oup.comnih.govnwmedj.org Furthermore, the precise mechanisms of action underlying its observed biological effects are not fully elucidated.

Future research should focus on several key areas. A systematic evaluation of this compound against a wider range of microbial strains and cancer cell lines is warranted. In-depth mechanistic studies are crucial to understand how it interacts with biological targets at the molecular level. Structure-activity relationship (SAR) studies, involving the synthesis and testing of new analogs with modifications to the benzyl and piperidine rings, could lead to the development of more potent and selective compounds. nih.gov There is also potential for exploring its applications in materials science, given the known ability of dithiocarbamates to form metal complexes with interesting properties. ontosight.ai Such research could pave the way for the design of new therapeutic agents or functional materials based on the this compound scaffold.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 10224-98-3 chemsrc.com
Molecular Formula C₁₃H₁₇NS₂ chemsrc.com
Molecular Weight 251.411 g/mol chemsrc.com
Exact Mass 251.08000 Da chemsrc.com
LogP 3.62850 chemsrc.com
PSA (Polar Surface Area) 60.63000 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NS2 B14066995 Benzyl piperidine-1-carbodithioate CAS No. 10224-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10224-98-3

Molecular Formula

C13H17NS2

Molecular Weight

251.4 g/mol

IUPAC Name

benzyl piperidine-1-carbodithioate

InChI

InChI=1S/C13H17NS2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

QSWDNWRSPHYBTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl Piperidine 1 Carbodithioate

Conventional Synthetic Pathways

Conventional methods for synthesizing benzyl (B1604629) piperidine-1-carbodithioate are well-established, typically involving multi-component reactions that are either performed in a single step (one-pot) or as a sequence of discrete synthetic steps.

The most common and direct conventional method for synthesizing benzyl piperidine-1-carbodithioate is the one-pot, three-component reaction involving piperidine (B6355638), carbon disulfide, and a benzyl halide (such as benzyl chloride or benzyl bromide). researchgate.netorganic-chemistry.org This reaction proceeds via the in situ formation of a piperidine-1-carbodithioate salt, which then acts as a nucleophile, displacing the halide from the benzyl group to form the final ester product. wikipedia.org

The initial step involves the reaction of the secondary amine, piperidine, with carbon disulfide in the presence of a base to form the dithiocarbamate (B8719985) anion. wikipedia.org This is followed by the S-alkylation of the dithiocarbamate salt with the benzyl halide. wikipedia.org Various solvents and bases can be employed to facilitate this transformation, with reaction conditions often optimized to maximize yield and purity. researchgate.net Studies have shown that aliphatic amines, like piperidine, generally provide higher yields when reacted with benzyl halides compared to other alkyl halides in these one-pot procedures. researchgate.net

Interactive Table 1: Conventional One-Pot Synthesis of this compound and Analogues Explore the reaction conditions for the synthesis of various dithiocarbamates.

Amine Halide Base/Catalyst Solvent Time (h) Yield (%) Reference
Piperidine Benzyl chloride NaOH Water/Ethanol 2 92 researchgate.net
Morpholine Benzyl bromide None Solvent-free 0.5 98 organic-chemistry.orgamazonaws.com
Piperidine Benzyl bromide Triton-B Solvent-free RT High organic-chemistry.org
Pyrrolidine Benzyl chloride NaOH Water/Ethanol 2 90 researchgate.net

An alternative to the one-pot synthesis is a two-step approach where a stable dithiocarbamate salt is first synthesized and isolated before being reacted with the benzyl halide. The most common precursor is sodium piperidine-1-carbodithioate. This salt is typically prepared by reacting piperidine with carbon disulfide in the presence of sodium hydroxide (B78521). The isolated salt can then be used in a subsequent step for the S-alkylation reaction.

This derivatization strategy allows for greater control over the reaction and can be advantageous when the one-pot method leads to side products or when using more complex or sensitive substrates. The precursor salt, such as sodium piperidine-1-carbodithioate or ammonium (B1175870) piperidine-1-carbodithioate, is a stable, often crystalline solid that can be purified before use. nih.gov

Interactive Table 2: Derivatization Synthesis from Piperidine-1-carbodithioate Precursors Examine the reaction details for the two-step synthesis approach.

Precursor Salt Alkylating Agent Solvent Conditions Yield (%) Reference
Sodium Piperidine-1-carbodithioate Benzyl chloride Acetone Reflux, 12h Not specified nih.gov
Sodium Piperidine-1-carbodithioate Benzoyl chloride Not specified Not specified 75
Sodium Piperidine-1-carbodithioate 4-Nitrobenzoyl chloride Not specified Not specified 68

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, new methods have been developed to reduce the environmental impact of chemical syntheses. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

A significant advancement in the synthesis of dithiocarbamates is the development of solvent-free, or neat, reaction conditions. organic-chemistry.org This approach involves mixing the neat reactants (piperidine, carbon disulfide, and benzyl halide), often at room temperature. organic-chemistry.orgorganic-chemistry.org The absence of a solvent simplifies the work-up procedure, often requiring only extraction or direct purification of the product, reduces chemical waste, and improves the atom economy of the reaction. organic-chemistry.org These reactions can be performed with or without a catalyst. organic-chemistry.org In some cases, a phase-transfer catalyst is used to facilitate the reaction between the aqueous or solid dithiocarbamate salt and the organic halide phase. organic-chemistry.org

Interactive Table 3: Solvent-Free Synthesis of this compound and Analogues Review the efficiency of solvent-free synthesis methods.

Amine Halide Temperature (°C) Time Yield (%) Reference
Piperidine Benzyl bromide 0 to RT 1.5 h 95 organic-chemistry.orgamazonaws.com
Morpholine Benzyl bromide 0 to RT 30 min 98 organic-chemistry.orgamazonaws.com
Diallyl amine Benzyl bromide 0 to RT 2 h 92 organic-chemistry.orgamazonaws.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov While specific reports on the microwave-assisted synthesis of this compound are not prevalent, the methodology has been successfully applied to the synthesis of various related dithiocarbamates and other heterocyclic compounds involving piperidine. nih.gov The use of water as a solvent in some microwave-assisted syntheses further enhances the green credentials of this technique. rsc.org

Interactive Table 4: Microwave-Assisted Synthesis of Related Compounds Compare reaction times between conventional and microwave-assisted synthesis.

Product Type Reactants Method Time Yield (%) Reference
3-(amine dithiocarbamyl) phthalides 3-chlorophthalide, dithiocarbamate Conventional 4-5 h 60-70 organic-chemistry.org
3-(amine dithiocarbamyl) phthalides 3-chlorophthalide, dithiocarbamate Microwave 3-4 min 85-95 organic-chemistry.org
Quinoline thiosemicarbazones Quinoline-3-carbaldehydes, thiosemicarbazides Microwave 8-10 min Excellent nih.gov

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, represents a cutting-edge green chemistry approach. researchgate.net These reactions are typically solvent-free and can proceed at room temperature, offering significant environmental benefits. Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. researchgate.netnih.gov This method has been successfully used to synthesize dithiocarbamate derivatives under solvent-free conditions. researchgate.net For instance, homopiperazine-1,4-bis-carbodithioate was synthesized for the first time using a planetary ball mill in a one-pot, solvent-free process, demonstrating the potential of this technique as a simple, scalable, and environmentally friendly alternative for producing dithiocarbamates. researchgate.net

Interactive Table 5: Mechanochemical Synthesis of a Dithiocarbamate Analogue Discover the conditions for the mechanochemical synthesis of dithiocarbamates.

Reactants Method Grinding Media Conditions Outcome Reference
Homopiperazine, CS2, NaHCO3 Planetary Ball Mill Zirconium oxide One-pot, solvent-free Homopiperazine-1,4-bis-carbodithioate obtained in good yield researchgate.net
Aryl diazonium salts, dichalcogenides Ball-milling Alumina surface Solvent-free, metal-free Diaryl chalcogenides organic-chemistry.org

Catalytic and Advanced Synthetic Protocols

Modern synthetic chemistry has seen a shift towards the development of more efficient and environmentally benign methods for the formation of carbon-sulfur bonds. In the context of this compound synthesis, several catalytic and advanced protocols have been explored to overcome the limitations of classical methods, such as harsh reaction conditions and the use of toxic reagents.

One advanced approach involves the use of para-quinone methides (p-QMs) as the benzylating agent in a multicomponent reaction with piperidine and carbon disulfide. This method proceeds at room temperature without the need for a catalyst or any additives, offering excellent yields in a short reaction time. orgsyn.orgunisi.it The reaction is initiated by the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt in situ, which then undergoes a 1,6-conjugate addition to the p-QM. orgsyn.org

Catalytic systems have also been employed to facilitate the synthesis of dithiocarbamates. Copper-catalyzed reactions, for instance, have shown high efficiency in the C-S cross-coupling of aryl iodides with in situ generated dithiocarbamate salts. orgsyn.org While this is more common for aryl dithiocarbamates, similar principles can be applied to the synthesis of benzyl esters. Another innovative catalytic approach utilizes a basic resin, such as Amberlyte IRA 400, to mediate the one-pot synthesis from alcoholic tosylates, an amine, and carbon disulfide. nih.govmdpi.com This method is notable for its mild reaction conditions and high chemoselectivity. nih.gov

Furthermore, catalyst-free, solvent-free, one-pot procedures represent a significant advancement in green chemistry. These reactions, typically involving an amine, carbon disulfide, and an alkyl halide, proceed smoothly at room temperature and offer high atom economy and excellent yields. chemsrc.com The simplicity of these methods, often requiring only a simple extraction for product isolation, makes them attractive for industrial applications. chemsrc.com

The following table summarizes some of the advanced catalytic protocols applicable to the synthesis of this compound and related dithiocarbamates.

Catalyst/PromoterReactantsSolventTemperatureYieldReference
None (p-QM based)p-Quinone methide, Piperidine, CS₂DichloromethaneRoom TempExcellent orgsyn.orgunisi.it
Basic Resin (Amberlyte IRA 400)Benzyl tosylate, Piperidine, CS₂DMSORoom Temp70-98% nih.govmdpi.com
CuI / N,N-dimethylglycineAryl iodide, Sodium dithiocarbamateDMF110 °CGood orgsyn.org
None (Solvent-free)Benzyl halide, Piperidine, CS₂NoneRoom TempExcellent chemsrc.com
Ceric Ammonium Nitrate / PEG:H₂OBenzyl halide, Piperidine, CS₂PEG:H₂ONot specifiedHigh nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and the nature of the starting materials.

In the traditional one-pot synthesis, the choice of solvent can significantly influence the reaction rate and yield. While polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used, solvent-free conditions have been shown to be highly effective, leading to excellent yields and simplifying the work-up procedure. nih.govchemsrc.com The use of environmentally friendly solvent systems, such as polyethylene (B3416737) glycol in water (PEG:H₂O), has also been reported to give high yields. nih.gov

The base used to deprotonate the initially formed dithiocarbamic acid and facilitate the subsequent S-alkylation is another critical factor. Strong bases can lead to side reactions, while weaker bases may result in incomplete conversion. The use of a basic resin offers a mild and efficient alternative, allowing for easy separation from the reaction mixture. nih.govmdpi.com

Temperature control is also important. While many modern methods are designed to run at room temperature for energy efficiency and to minimize side reactions, some protocols may require heating to achieve a reasonable reaction rate. orgsyn.orgchemsrc.com For instance, the CuI-catalyzed coupling reaction is typically carried out at 110 °C. orgsyn.org

The nature of the leaving group on the benzylating agent can also affect the reaction outcome. Benzyl chlorides and bromides are commonly used, with bromides generally being more reactive. chemrevlett.com The use of benzyl tosylates is another effective strategy, particularly in conjunction with basic resin catalysis. nih.gov

The table below illustrates the effect of different reaction conditions on the yield of dithiocarbamate synthesis.

ParameterCondition 1Yield 1Condition 2Yield 2Reference
Solvent TolueneModerateDMSOHigh nih.gov
Catalyst NoneGoodBasic ResinExcellent nih.govmdpi.com
Temperature Room TemperatureHigh110 °C (with CuI)Good orgsyn.orgchemsrc.com
Reaction Type ConventionalGoodSolvent-freeExcellent chemsrc.com

Purification and Isolation Techniques for High Purity Material

The final stage in the synthesis of this compound is its purification and isolation to obtain a high-purity product. The choice of purification method depends on the physical state of the compound (solid or oil) and the nature of the impurities present.

A common initial work-up procedure involves washing the reaction mixture with water to remove any water-soluble byproducts and unreacted starting materials. This is typically followed by extraction of the product into an organic solvent, drying of the organic layer over an anhydrous salt like sodium sulfate (B86663), and removal of the solvent under reduced pressure.

For solid products, recrystallization is a powerful technique for achieving high purity. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For dithiocarbamates, solvent systems such as ethanol-water or petroleum ether have been used.

If the compound is an oil or if recrystallization is not effective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). For dithiocarbamates, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297).

The purity and identity of the final product are confirmed by various analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the C=S and C-N bonds.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Melting point analysis is a useful indicator of purity for solid compounds.

The following table lists common purification techniques and the analytical methods used to verify the purity of the final product.

Purification TechniqueDescriptionAnalytical Verification
Washing and Extraction Removal of water-soluble impurities.TLC
Recrystallization Purification of solid compounds based on solubility differences.Melting Point, NMR, IR, MS
Column Chromatography Separation based on differential adsorption.TLC, NMR, IR, MS

Molecular Structure and Conformational Analysis of Benzyl Piperidine 1 Carbodithioate

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and dynamics of a compound in various states. For Benzyl (B1604629) piperidine-1-carbodithioate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and high-resolution mass spectrometry would be essential for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

NMR spectroscopy would provide detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, confirming the connectivity and revealing conformational details.

Based on the structures of related compounds such as 1-benzylpiperidine (B1218667) and other piperidine (B6355638) derivatives, the expected ¹H NMR spectrum of Benzyl piperidine-1-carbodithioate would exhibit characteristic signals for the benzyl and piperidine protons. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) would present a singlet or a pair of doublets, depending on their magnetic equivalence, typically in the region of 3.5-4.5 ppm. The protons of the piperidine ring would show complex multiplets in the aliphatic region (1.5-4.0 ppm). The integration of these signals would confirm the number of protons in each chemical environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The aromatic carbons of the benzyl group would resonate between 125 and 140 ppm, while the benzylic carbon would appear around 60-70 ppm. The carbons of the piperidine ring would be found in the 20-60 ppm range. A key signal would be that of the carbodithioate carbon (C=S), which is expected to appear significantly downfield, likely above 200 ppm, a characteristic feature of this functional group.

Temperature-dependent NMR studies could reveal information about the conformational dynamics of the piperidine ring, which typically exists in a chair conformation. The energy barrier for ring inversion could potentially be determined by observing the coalescence of signals at elevated temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzyl Aromatic7.2 - 7.5 (multiplet)125 - 140
Benzyl Methylene3.5 - 4.5 (singlet/doublet)60 - 70
Piperidine (α to N)3.0 - 4.0 (multiplet)45 - 60
Piperidine (β, γ)1.5 - 2.0 (multiplet)20 - 30
Carbodithioate (C=S)-> 200

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Assignments and Bonding Insights

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. The aromatic C-H stretching vibrations of the benzyl group would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine and benzylic methylene groups would be observed in the 2800-3000 cm⁻¹ region. A crucial band would be the C=S stretching vibration of the dithiocarbamate (B8719985) group, which typically appears in the 950-1050 cm⁻¹ range. The C-N stretching vibration of the piperidine-carbodithioate bond would likely be found between 1250 and 1350 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=S bond, which often gives a strong Raman signal.

Table 2: Predicted ajor Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch2800 - 3000IR, Raman
C-N Stretch1250 - 1350IR
C=S Stretch950 - 1050IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₁₇NS₂), the expected exact mass would be calculated and compared to the experimental value.

The mass spectrum would also reveal the fragmentation pattern of the molecule under ionization, providing further structural evidence. Common fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Another likely fragmentation would be the loss of the benzyl group to form the piperidine-1-carbodithioate fragment. The piperidine ring itself could undergo fragmentation, leading to a series of smaller ions. Analysis of these fragments helps to piece together the molecular structure.

Solid-State Structural Elucidation via X-Ray Crystallography

While spectroscopic methods provide valuable information about the connectivity and dynamics in solution, single-crystal X-ray crystallography offers a definitive, three-dimensional picture of the molecule in the solid state.

Determination of Molecular Geometry and Bond Parameters

A successful X-ray crystallographic analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would definitively confirm the molecular geometry. For instance, the C-N bond within the carbodithioate group is expected to have some double bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond. The geometry around the nitrogen atom would also be of interest, likely being trigonal planar or very close to it. The piperidine ring would be expected to adopt a chair conformation in the solid state.

Table 3: Hypothetical Key Bond Lengths and Angles from X-Ray Crystallography

Parameter Expected Value
C=S Bond Length~1.65 - 1.75 Å
C-N (dithiocarbamate) Bond Length~1.30 - 1.40 Å
N-C (piperidine) Bond Length~1.45 - 1.50 Å
S-C-S Bond Angle~120 - 130°
C-N-C (piperidine) Bond Angle~110 - 115°

Coordination Chemistry of Benzyl Piperidine 1 Carbodithioate As a Ligand

Synthesis of Metal Complexes Featuring Benzyl (B1604629) Piperidine-1-Carbodithioate

The synthesis of metal complexes with benzyl piperidine-1-carbodithioate typically involves the reaction of a metal salt with the ligand, which is often generated in situ. The general synthetic route to the dithiocarbamate (B8719985) salt involves the reaction of a secondary amine (piperidine) with carbon disulfide in the presence of a base, followed by reaction with benzyl chloride.

The formation of transition metal complexes with dithiocarbamate ligands is a well-established process, generally achieved through a salt metathesis reaction. bcrec.id An aqueous or alcoholic solution of the appropriate metal salt (e.g., chloride, nitrate, or sulfate) is treated with a solution of the sodium or potassium salt of this compound. This method is highly effective for a wide array of transition metals.

For instance, the synthesis of nickel(II) complexes of ligands structurally similar to this compound involves refluxing the ligand with a nickel(II) salt in an ethanol/acetone mixture, leading to the precipitation of the complex. researchgate.net Similarly, the synthesis of palladium(II) complexes can be achieved by reacting a palladium salt with the dithiocarbamate ligand. ufms.br The general reaction for a divalent metal (M²⁺) is as follows:

MCl₂ + 2 Na[S₂CN(CH₂)₅CH₂Ph] → M[S₂CN(CH₂)₅CH₂Ph]₂ + 2 NaCl

The resulting complexes are often colored solids, and their solubility depends on the metal and the organic substituents on the dithiocarbamate ligand.

Complexes of main group metals with dithiocarbamate ligands are also readily synthesized. For example, tin(II) complexes with related thio-Schiff base ligands have been prepared by reacting anhydrous tin(II) chloride with the ligand in a deaerated, non-oxidizing atmosphere, such as nitrogen, using a solvent like tetrahydrofuran. sci-hub.box The synthesis often requires the presence of a base, such as triethylamine (B128534), to scavenge the HCl produced during the reaction. sci-hub.box These reactions are generally facile and can be completed with stirring at room temperature or with gentle warming. sci-hub.box

The synthesis of organotin(IV) carboxylate complexes has been achieved by reacting trimethyltin (B158744) chloride with the corresponding carboxylic acid in the presence of a base. niscpr.res.in A similar approach could be envisioned for the synthesis of organotin(IV) this compound complexes.

Dithiocarbamate ligands are known to form stable complexes with lanthanide and actinide elements. researchgate.net While specific studies on this compound complexes with these f-block elements are not extensively documented, the general synthetic methodologies are applicable. The reaction of a lanthanide(III) salt, such as a chloride or nitrate, with the dithiocarbamate ligand in an appropriate solvent would be the expected route. The larger ionic radii of the lanthanides and actinides may lead to complexes with higher coordination numbers and different stoichiometries compared to transition metal complexes. For example, europium(III) dithiocarbamate complexes have been synthesized and utilized in catalysis. nih.gov

Structural Characterization of Metal-Benzyl Piperidine-1-Carbodithioate Complexes

The structural elucidation of these complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed for this purpose.

Spectroscopic methods provide valuable information about the coordination environment and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: The IR spectrum of dithiocarbamate complexes provides key diagnostic peaks. A strong band in the 1586 cm⁻¹ region, corresponding to the ν(C=N) stretching vibration of the thioureide bond, is indicative of the partial double bond character between the carbon and nitrogen atoms. niscpr.res.in Upon coordination to a metal, this band may shift, reflecting the change in electron distribution. The ν(C-S) stretching frequency, typically found around 1000 cm⁻¹, is also sensitive to the coordination mode of the ligand.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Sn(IV), Pt(II), Pd(II)), NMR spectroscopy is a powerful tool for confirming the structure in solution. The spectra would show characteristic signals for the benzyl and piperidine (B6355638) protons and carbons. For example, in a platinum(II) complex with piperidine-1-carbonitrile, the piperidine protons are observed in the ¹H NMR spectrum. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic complexes, such as those of copper(II) (a d⁹ system). mdpi.comsrce.hr The EPR spectra of copper(II) dithiocarbamate complexes are typically axial, reflecting a square-planar or distorted square-pyramidal geometry. mdpi.com The g-tensor and copper hyperfine coupling constants (A) obtained from the spectra provide detailed information about the electronic ground state and the covalency of the copper-sulfur bonds. mdpi.comrsc.org For instance, the EPR spectrum of a copper(II) complex can show hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). srce.hr

A representative table of EPR spectral data for a Cu(II) complex is shown below.

Complexg∥g⊥A∥ (10⁻⁴ cm⁻¹)
Cu(II) Complex 2.3162.097Not Reported

Data from a solid-state EPR measurement of a related Cu(II) complex. cmu.edu

Below is a table with representative crystallographic data for a related palladium(II) complex.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 24.0780 (9)
b (Å) 8.5585 (2)
c (Å) 26.6841 (10)
**β (°) **113.514 (4)
Z 12

Data from the crystal structure of (piperidine-1-carbodithioato-κ²S,S')[2-(pyridin-2-yl)phenyl-κ²C¹,N]palladium(II). nih.gov

Magnetic Properties and Susceptibility Studies (for Paramagnetic Complexes)

The study of the magnetic properties of metal complexes provides valuable insight into the electronic structure, oxidation state, and stereochemistry of the central metal ion. For paramagnetic complexes of this compound, which contain one or more unpaired electrons, magnetic susceptibility measurements are a crucial characterization tool. fizika.si These measurements are typically carried out using methods such as the Guoy or Faraday method, or more commonly with an Evans balance, which measures the force exerted on a sample by a magnetic field. fizika.si

The effective magnetic moment (µ_eff) is calculated from the molar magnetic susceptibility after correcting for the diamagnetism of the constituent atoms. This value is often compared to the theoretical "spin-only" value to determine the number of unpaired electrons and infer the geometry of the complex.

While specific magnetic susceptibility data for this compound complexes are not extensively documented in dedicated studies, the behavior can be reliably inferred from analogous dithiocarbamate complexes. For instance, high-spin octahedral Fe(III) dithiocarbamate complexes typically exhibit magnetic moments close to 5.9 B.M., consistent with five unpaired electrons. Square planar Cu(II) complexes, with one unpaired electron, generally show magnetic moments in the range of 1.7-1.8 B.M. Deviations from spin-only values can indicate spin-orbit coupling or the presence of magnetic exchange interactions in polynuclear complexes.

Table 1: Representative Magnetic Moments for Paramagnetic Dithiocarbamate Complexes

Metal IonTypical Geometryd-electron CountTheoretical Spin-only µ_eff (B.M.)Observed µ_eff Range (B.M.)
Fe(III)Octahedral (High Spin)d⁵5.925.8 - 6.0
Co(II)Octahedral (High Spin)d⁷3.874.3 - 5.2
Ni(II)Octahedrald⁸2.832.9 - 3.4
Cu(II)Square Planard⁹1.731.7 - 1.8

Ligand Binding Modes and Coordination Diversity

The dithiocarbamate moiety (–CS₂⁻) is a highly versatile functional group, capable of coordinating to metal ions in several distinct ways. mdpi.com This versatility allows this compound to form a wide array of structurally diverse complexes.

The coordination of the this compound ligand to a metal center is primarily through its two sulfur atoms. The principal binding modes are:

Monodentate: In this mode, only one of the sulfur atoms of the dithiocarbamate group forms a bond with the metal center. researchgate.netnih.govresearchgate.net This is relatively rare and usually occurs in complexes where steric hindrance is significant or when another, stronger ligand is present. nih.gov

Bidentate Chelation: This is the most common coordination mode for dithiocarbamate ligands. nih.gov Both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring. researchgate.netnih.gov The small "bite angle" of the dithiocarbamate ligand makes it an excellent chelator for a wide range of transition metals. researchgate.net

Bidentate Bridging: In this arrangement, the dithiocarbamate ligand links two different metal centers. researchgate.netresearchgate.net Each sulfur atom coordinates to a different metal ion, facilitating the formation of dimeric or polymeric structures. researchgate.net This mode is crucial in the construction of polynuclear complexes with interesting magnetic and electronic properties.

The identity of the central metal ion—including its size, preferred coordination number, and d-electron configuration—profoundly influences the geometry and stability of the resulting complex. researchgate.neteurjchem.com

For example, with Ni(II) (a d⁸ ion), this compound is expected to form square planar complexes of the type [Ni(S₂CNR₂)₂]. researchgate.netrsc.org In contrast, Zn(II) (a d¹⁰ ion) typically favors a tetrahedral geometry, though dimeric structures with bridging ligands can also form in the solid state. researchgate.net Metal ions like Co(III) and Ir(III) readily form stable, six-coordinate octahedral complexes. eurjchem.com

The electronic nature of the metal also affects the C–N bond within the piperidine-dithiocarbamate fragment. A resonance structure where the nitrogen lone pair delocalizes towards the sulfur atoms (the "thioureide" form) imparts partial double-bond character to the C–N bond. wikipedia.org The extent of this delocalization, and thus the C–N bond length and rotational barrier, can be modulated by the electron-donating or -withdrawing properties of the metal center to which the sulfur atoms are coordinated.

Electronic Structure and Redox Properties of Metal Complexes

Dithiocarbamate ligands are known for their ability to stabilize metals in a wide range of oxidation states, which is attributed to the soft, electron-rich nature of the sulfur donors and the delocalization within the ligand backbone. nih.govwikipedia.org This leads to complexes with rich electrochemical and spectroscopic properties.

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of metal-dithiocarbamate complexes. These complexes often exhibit reversible or quasi-reversible redox processes that can be either metal-centered or ligand-centered.

For a typical transition metal complex of this compound, CV scans can reveal:

Metal-Centered Redox Couples: Processes such as M(II)/M(III) or M(III)/M(IV) are commonly observed. Dithiocarbamates are particularly adept at stabilizing higher oxidation states like Ni(III), Cu(III), and Fe(IV). wikipedia.org

Ligand-Centered Oxidation: The dithiocarbamate ligand itself can be oxidized, often leading to the formation of a thiuram disulfide dimer.

Studies on copper(II)-dithiocarbamate complexes have shown that they can undergo a one-electron oxidation to form stable copper(III) species. zenodo.org The exact potential for these redox events is sensitive to the substituents on the nitrogen atom and the solvent system used. The benzyl and piperidine groups of the title ligand would influence the redox potentials through their combined electronic and steric effects.

Table 2: Illustrative Cyclic Voltammetry Data for Transition Metal Dithiocarbamate Complexes

Complex TypeRedox CouplePotential (V vs. Ag/AgCl)Process Type
[Cu(dtc)₂]Cu(II)/Cu(III)+0.4 to +0.8Metal-centered oxidation
[Ni(dtc)₂]Ni(II)/Ni(III)+0.5 to +0.9Metal-centered oxidation
[Fe(dtc)₃]Fe(III)/Fe(IV)~ +0.6Metal-centered oxidation
[Co(dtc)₃]Co(III)/Co(IV)~ +0.4Metal-centered oxidation
Note: Potentials are approximate and vary with the specific dithiocarbamate (dtc) ligand and solvent.

UV-Visible absorption spectroscopy is used to study the electronic transitions within metal complexes. The spectra of this compound complexes typically display several types of absorption bands:

Intra-ligand Transitions: These are high-energy, high-intensity (large ε) bands, usually found in the UV region (< 350 nm). They correspond to π→π* and n→π* transitions within the dithiocarbamate and benzyl chromophores. For example, a free dithiocarbamate ligand might show absorption maxima around 260 nm and 330 nm. sysrevpharm.org

Charge Transfer (CT) Transitions: These are very intense bands and are of two main types. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. Given the electron-rich nature of the sulfur donors, these are common in dithiocarbamate complexes and often appear in the near-UV or visible region.

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal d-orbital to an empty ligand π*-orbital. These are more common when the ligand has low-lying acceptor orbitals. libretexts.org

d-d Transitions: These involve the excitation of an electron between d-orbitals of the metal that have been split by the ligand field (e.g., from t₂g to e_g in an octahedral complex). libretexts.org These transitions are typically weak (small ε) and appear in the visible or near-IR region. Their position and number provide direct information about the coordination geometry and the ligand field strength. libretexts.org

Table 3: Typical Electronic Transitions in Metal-Dithiocarbamate Complexes

Wavelength Range (nm)Transition TypeTypical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
250-290Intra-ligand> 10,000π → π* (N-C-S system)
320-360Intra-ligand / LMCT> 5,000n → π* or S → M (LMCT)
380-450LMCT1,000 - 5,000S → M (LMCT)
500-800d-d< 1,000Metal-centered transitions

Reactivity and Mechanistic Investigations of Benzyl Piperidine 1 Carbodithioate

Reactions with Electrophiles and Nucleophiles

The reactivity of benzyl (B1604629) piperidine-1-carbodithioate is characterized by the nucleophilic nature of the dithiocarbamate (B8719985) group and the electrophilic nature of the benzyl group. This dual reactivity allows for a range of reactions with both electrophiles and nucleophiles.

Alkylation, Acylation, and Other Derivatization Reactions

Dithiocarbamates readily undergo S-alkylation. For instance, the methylation of sodium dimethyldithiocarbamate (B2753861) yields methyl dimethyldithiocarbamate. wikipedia.org This general reactivity suggests that the sulfur atoms of the piperidine-1-carbodithioate moiety in benzyl piperidine-1-carbodithioate can act as nucleophiles, attacking electrophilic carbon centers.

Acyl radicals, which can be generated from acyl dithiocarbamates, are versatile intermediates in organic synthesis. bham.ac.uk While specific studies on the acylation of this compound are not prevalent, the general reactivity of dithiocarbamates suggests that acylation would likely occur at the sulfur, leading to the formation of an S-acyl derivative. This could potentially be followed by rearrangement or further reaction depending on the specific acylating agent and reaction conditions.

Substitution Reactions at the Carbodithioate Moiety

The carbodithioate moiety can undergo substitution reactions. The C-S bonds in the dithiocarbamate group can be cleaved under certain reductive conditions. For example, reduction of dithiocarbamates has been achieved using lithium in ethylamine, resulting in the corresponding alkene. bham.ac.uk Another method for the reductive removal of the dithiocarbamate group involves the use of hypophosphorus acid and triethylamine (B128534) in refluxing dioxane, which has been shown to be effective for primary and secondary dithiocarbamates. bham.ac.uk These reactions highlight the potential for substitution at the carbodithioate group, replacing it with other functional groups.

Oxidation-Reduction Chemistry and Pathways

The dithiocarbamate functional group is redox-active. Oxidation of dithiocarbamates typically yields a thiuram disulfide. wikipedia.org This process can be achieved chemically, for instance with potassium ferricyanide, or electrochemically. rsc.org The oxidation is a quasi-reversible process followed by a coupling reaction to form the disulfide. rsc.org The reduction of the resulting thiuram disulfide can regenerate the dithiocarbamate. rsc.org

Specifically, the oxidation of dithiocarbamates like dimethyldithiocarbamate (DMDTC) and diethyldithiocarbamate (B1195824) (DEDTC) by water disinfection oxidants such as monochloramine and ozone can lead to the formation of nitrosamines. nih.gov The formation of nitrosamines is believed to occur primarily through the reaction of the oxidants with the amine generated from the hydrolysis or oxidation of the dithiocarbamate. nih.gov

Reductive desulfurization of dithiocarbamates can be achieved using reagents like a combination of hypophosphorous acid and triethylamine. nih.gov This process involves radical intermediates and allows for the replacement of the dithiocarbamate group with hydrogen. nih.gov

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of dithiocarbamates, particularly metal complexes, has been studied to understand their stability and degradation products. researchgate.netakjournals.comakjournals.com The decomposition of transition metal dithiocarbamates often occurs in multiple stages, with the initial stage typically being a rapid mass loss. researchgate.netakjournals.comakjournals.com The final products can be metal oxides or, in some cases, the pure metal. researchgate.netakjournals.com For instance, the thermal decomposition of copper dithiocarbamate complexes can first form copper sulfide (B99878) (CuS), which is then converted to copper sulfate (B86663) and finally copper oxide. researchgate.netakjournals.com The activation energy for the decomposition varies depending on the metal ion. researchgate.netakjournals.comakjournals.com

Regarding the organic part, the thermal decomposition of benzyl radicals, which could be a fragment from this compound, has been investigated at high temperatures. nih.govresearchgate.netnih.gov The decomposition of benzyl radicals can proceed through two main channels: one leading to fulvenallene and a hydrogen atom, and another to benzyne (B1209423) and a methyl radical. researchgate.netnih.gov The rate constants for these decomposition pathways have been determined and can be represented by the Arrhenius expression. nih.gov

Photochemical Reactivity and Transformations

The photochemical behavior of dithiocarbamates and their metal complexes has been a subject of investigation. rsc.orgnih.govacs.org Photolysis of N-acyldithiocarbamates can lead to various products depending on the specific structure and reaction conditions. rsc.org For example, irradiation of certain N-acyltetrahydro-1,3-thiazine-2-thiones can result in Norrish Type-II cleavage products or bicyclic lactams. rsc.org

The photochemistry of dithiocarbamate metal complexes, such as those of copper(II) and nickel(II), in chlorinated solvents like carbon tetrachloride has been studied using laser pulse photolysis. nih.gov Irradiation can induce the formation of transient intermediate species, including radicals. nih.gov For instance, the photolysis of a copper(II) dithiocarbamate complex in CCl4 leads to an intermediate containing a dithiocarbamate radical. nih.gov These intermediates can then undergo further reactions to form final products. nih.gov

Radical Chemistry and Its Role in Polymerization (e.g., RAFT Agent)

This compound belongs to the class of dithiocarbamates, which are known to be effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgcmu.edunih.govwikipedia.orgresearchgate.netsigmaaldrich.comrsc.org RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. acs.orgwikipedia.org

The effectiveness of a dithiocarbamate as a RAFT agent depends on its structure. Simple N,N-dialkyldithiocarbamates are generally ineffective as RAFT agents under thermal conditions. acs.orgcmu.edu However, dithiocarbamates where the nitrogen lone pair is part of an aromatic system, such as those derived from pyrrole (B145914) or imidazole, are highly effective. acs.orgcmu.edu Benzyl 1H-pyrrole-1-carbodithioate is a known RAFT agent suitable for the polymerization of vinyl esters and vinyl amides. scientificlabs.co.uk While this compound itself is not aromatic at the nitrogen, its utility as a RAFT agent has been explored. researchgate.net The choice of the RAFT agent is crucial and depends on the type of monomer being polymerized. sigmaaldrich.comrsc.org Dithiocarbamates are particularly useful for controlling the polymerization of "less-activated" monomers (LAMs) like vinyl acetate (B1210297) and N-vinylpyrrolidone. sigmaaldrich.com

The RAFT mechanism involves a series of addition and fragmentation steps where the thiocarbonylthio group is transferred between growing polymer chains, establishing an equilibrium between active and dormant species. sigmaaldrich.com This process allows for the controlled growth of polymer chains. sigmaaldrich.com

Table of Research Findings on this compound and Related Compounds

Research Area Compound Type Key Findings Citations
Reactivity DithiocarbamatesReadily undergo S-alkylation. wikipedia.org
Reactivity DithiocarbamatesCan be reductively cleaved using Li/ethylamine or H₃PO₂/Et₃N. bham.ac.uk
Oxidation-Reduction DithiocarbamatesOxidized to thiuram disulfides. wikipedia.orgrsc.org
Oxidation-Reduction DithiocarbamatesOxidation by water disinfectants can form nitrosamines. nih.gov
Thermal Decomposition Metal DithiocarbamatesDecompose in stages to metal oxides or metals. researchgate.netakjournals.comakjournals.com
Thermal Decomposition Benzyl RadicalsDecompose to fulvenallene + H or benzyne + CH₃ at high T. nih.govresearchgate.netnih.gov
Photochemistry N-AcyldithiocarbamatesUndergo Norrish Type-II cleavage or cyclization upon irradiation. rsc.org
Photochemistry Metal DithiocarbamatesForm radical intermediates upon photolysis in chlorinated solvents. nih.gov
RAFT Polymerization DithiocarbamatesEffective chain transfer agents for controlled radical polymerization. acs.orgcmu.edunih.govwikipedia.org
RAFT Polymerization Benzyl 1H-pyrrole-1-carbodithioateSuitable RAFT agent for vinyl esters and amides. scientificlabs.co.uk
RAFT Polymerization DithiocarbamatesParticularly useful for less-activated monomers (LAMs). sigmaaldrich.com

Chain Transfer Mechanisms

The core of the RAFT process is a degenerative chain transfer mechanism that establishes an equilibrium between active, propagating polymer chains and dormant chains. researchgate.netrsc.org For this compound, the process begins with a propagating polymer radical (P•n) adding to the thiocarbonyl group of the RAFT agent. This addition forms an intermediate radical adduct. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more importantly, eliminating the benzyl radical (R•) and forming a dormant polymeric thiocarbonylthio compound (a macro-RAFT agent). The expelled benzyl radical is then free to initiate a new polymer chain.

The reactivity of a RAFT agent is heavily influenced by the nature of the Z and R groups. The Z group modifies the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical. For dithiocarbamates like this compound, the nitrogen atom of the piperidine (B6355638) ring can donate electron density to the thiocarbonyl group. This creates zwitterionic canonical forms that reduce the double-bond character of the C=S bond, which in turn can lower the compound's reactivity compared to other RAFT agents like dithiobenzoates. cmu.edu The R group (benzyl) must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. cmu.edu Benzylic radicals are generally considered effective re-initiating species. cmu.edu

Table 1: Comparison of Chain Transfer Agent (CTA) Classes in RAFT Polymerization

CTA Class General Structure Activating/Deactivating Nature of Z Group General Applicability
Dithiobenzoates R-S-C(=S)-Ar Highly Activating Good for methacrylates, can retard acrylate (B77674) polymerization. cmu.edu
Trithiocarbonates R-S-C(=S)-S-R' Moderately to Highly Activating Versatile, good for both acrylates and methacrylates. researchgate.net
Dithiocarbamates R-S-C(=S)-NR'₂ Deactivating (relative to dithioesters) Effective for 'less activated monomers' (LAMs) like N-vinylpyrrolidone. researchgate.netcmu.edu
Xanthates R-S-C(=S)-O-R' Deactivating Used for LAMs, can lead to broader polydispersities. cmu.edu

This table provides a general comparison. Specific performance depends on the R and Z substituents and the monomer being polymerized.

Controlled Polymerization Architectures

A significant advantage of controlled radical polymerization techniques like RAFT is the ability to design and synthesize complex polymer architectures. researchgate.netresearchgate.net By using RAFT agents such as this compound, polymers with structures beyond simple linear chains can be fabricated with high precision. researchgate.netuq.edu.au

Block Copolymers: The synthesis of block copolymers is a common application of RAFT polymerization. nih.gov This is typically achieved through the sequential addition of different monomers. In the first step, a monomer 'A' is polymerized using this compound to create a living homopolymer (macro-RAFT agent). Once the first monomer is consumed, a second monomer 'B' is introduced to the system. Polymerization resumes from the active chain end, adding the second block and forming an AB diblock copolymer. nih.govmdpi.com This process can be repeated with additional monomers to create triblock (ABC) or multiblock copolymers. researchgate.net

Star Polymers: Star polymers, which consist of multiple polymer "arms" linked to a central core, can also be synthesized via RAFT. scispace.com Two primary strategies are employed:

Core-First Approach: This method uses a multifunctional RAFT agent as the core. scispace.com Polymer chains then grow outwards from each of the thiocarbonylthio groups on the core, simultaneously forming all the arms of the star. researchgate.net

Arm-First Approach: In this strategy, linear polymer arms are synthesized first using a conventional RAFT agent. These living polymer chains (macro-RAFT agents) are then reacted with a divinyl cross-linking agent, which joins the arms together at a central core. scispace.com

The ability to maintain living characteristics at the chain ends throughout the polymerization process is crucial for the successful synthesis of these advanced architectures.

Table 2: Examples of Polymer Architectures Synthesizable via RAFT

Architecture Description Synthesis Strategy Example
Diblock Copolymer Two distinct polymer blocks linked linearly (A-B). Sequential monomer addition. nih.gov
Triblock Copolymer Three distinct polymer blocks linked linearly (A-B-C). Sequential monomer addition. researchgate.net
Star Polymer Multiple polymer arms linked to a central core. "Core-first" or "arm-first" approaches. scispace.com
Comb/Brush Polymer A polymer backbone with multiple polymeric side chains (grafts). Polymerizing a macromonomer or grafting from a backbone. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating polymerization mechanisms, specific computational studies focusing on the reaction mechanisms and transition states of this compound were not prominent in the surveyed literature.

In general, computational studies on RAFT polymerization provide deep insights into the process that are often difficult to obtain through experimental means alone. researchgate.net Such studies typically focus on:

Thermodynamics and Kinetics: Calculating the energies of the reactants, intermediates, and products to understand the thermodynamics of the addition and fragmentation steps. The calculation of activation barriers for the transition states provides information on the kinetics of these elementary reactions.

Intermediate Radical Stability: Assessing the stability of the crucial intermediate radical adduct. The stability of this intermediate directly impacts the equilibrium of the RAFT process and can be a key factor in phenomena like retardation.

For this compound, computational analysis could elucidate the precise influence of the piperidine ring's electron-donating character on the C=S bond and the stability of the intermediate radical. It could also model the fragmentation pathway of the benzyl radical, confirming its efficacy as a re-initiating species and providing a quantitative basis for its performance in RAFT polymerization.

Molecular Interactions and Mechanistic Biological Studies in Vitro

Interaction with Enzymes and Proteins

The dithiocarbamate (B8719985) functional group is a key feature of this compound class and is central to its ability to interact with a variety of enzymes and proteins.

The dithiocarbamate moiety is a powerful chelating agent for transition metals. nih.govencyclopedia.pub This ability to bind metal ions is a primary mechanism of enzyme inhibition, particularly for metalloenzymes where a metal cofactor is essential for catalytic activity. mdpi.comnih.gov By sequestering the metal ion, dithiocarbamate-containing compounds can effectively inactivate the enzyme. The bidentate nature of the dithiocarbamate group, with its two sulfur atoms, allows for the formation of stable chelate complexes with metals. nih.govnih.gov

In addition to direct interaction with metal cofactors, related compounds have demonstrated other inhibitory mechanisms. For instance, studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, which are structurally similar to benzyl (B1604629) piperidine-1-carbodithioate, have shown them to be noncompetitive inhibitors of α-glucosidase. This suggests an allosteric binding mechanism, where the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Furthermore, a series of N-benzyl piperidine (B6355638) derivatives have been identified as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Their mechanism also involves metal-chelating activities, highlighting the versatility of the piperidine scaffold in targeting metalloenzymes. nih.gov

Computational methods such as molecular docking and dynamics simulations have been instrumental in elucidating the binding modes of piperidine-based compounds. For the aforementioned α-glucosidase inhibitors, molecular dynamics simulations confirmed that the compounds bind to an allosteric site near the enzyme's active site.

Molecular docking studies on newly synthesized arylpiperazine derivatives, such as 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, have been used to identify their binding mode within the active site of acetylcholinesterase. researchgate.net These studies can predict the orientation of the inhibitor, showing, for example, that the xanthine (B1682287) moiety binds in the catalytic active site while the arylpiperazine portion fits into the peripheral binding site. researchgate.net Similarly, docking studies on pyrazoline derivatives containing a piperidine moiety have been used to predict their binding interactions within the active site of human mitochondrial branched-chain aminotransferase. researchgate.net

Interactive Data Table: Molecular Docking Studies of Piperidine Analogues

Compound Class Target Enzyme Key Finding from Docking Study
4-(dimethylaminoalkyl)piperazine-1-carbodithioate α-glucosidase Binding to an allosteric site near the active center.
N-Benzyl piperidine derivatives Acetylcholinesterase (AChE) Dual binding potential, targeting both catalytic and peripheral sites. nih.gov
Arylpiperazine derivative Acetylcholinesterase (rhAChE) Binds to both the catalytic active site (CAS) and the peripheral binding site (PAS). researchgate.net
Pyrazoline-piperidine derivatives Branched-chain aminotransferase (BCATm) Shows a high docking score, indicating strong binding potential compared to standard drugs. researchgate.net

Docking studies provide granular insights into the specific molecular interactions that stabilize the enzyme-inhibitor complex. For the arylpiperazine derivative inhibiting acetylcholinesterase, the binding is dependent on the protonation state of the piperazine (B1678402) nitrogen. researchgate.net The simulations reveal key hydrogen bonds and hydrophobic interactions with specific amino acid residues in both the catalytic and peripheral sites of the enzyme, explaining the compound's inhibitory activity. These computational models are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.

Antimicrobial Activity Mechanisms (In Vitro)

The piperidine-1-carbodithioate scaffold is also the basis for significant antimicrobial activity against a range of pathogens.

The antibacterial action of dithiocarbamates is often attributed to their ability to form stable complexes with various metals, which can then interfere with bacterial metalloenzymes, leading to cell damage and death. mdpi.com Studies on piperidine-based sulfobetaines suggest a mechanism involving the disruption of the microbial cell membrane, leading to cell lysis. nih.gov Novel sulfonamide derivatives containing a piperidine moiety have also been shown to inhibit bacterial growth by damaging cell membrane integrity. nih.gov

In the realm of antifungal activity, research on piperine (B192125), a naturally occurring piperidine alkaloid, has shown that it acts against Candida albicans through multiple pathways. nih.gov These include impairing mitochondrial function, which leads to the generation of reactive oxygen species (ROS), and disrupting the permeability of the cell membrane. nih.gov Furthermore, piperine can inhibit the formation of biofilms and hyphae, which are critical virulence factors for C. albicans. nih.gov Studies on metal complexes of piperidine dithiocarbamate have demonstrated activity against both the bacterium Staphylococcus aureus and the fungus Candida albicans, with the specific metal ion influencing the degree of activity. researchgate.net

Interactive Data Table: In Vitro Antimicrobial Activity of Piperidine Analogues

Compound/Analogue Microorganism Observed IC50 / Activity
Metal piperidine dithiocarbamate complexes Staphylococcus aureus Activity order: Zn > Co > Cu > Ag=Bi=Ni > Fe. researchgate.net
Metal piperidine dithiocarbamate complexes Candida albicans Activity order: Co > Zn > Fe > Ag=Bi=Cu=Ni. researchgate.net
Piperine Candida albicans Inhibits biofilm and hyphae formation. nih.gov
Benzyl guanidine (B92328) derivative (9m) S. aureus / E. coli MICs of 0.5 µg/mL and 1 µg/mL, respectively. nih.gov

While specific studies on the antitrichomonal activity of benzyl piperidine-1-carbodithioate are not prominent in the reviewed literature, its anti-mycobacterial potential has been investigated through related compounds. Analogues such as allyl piperidine-1-carbodithioate and benzyl 1H-imidazole-1-carbodithioate have shown promise as anti-mycobacterial agents. bohrium.comnih.gov It is proposed that these compounds may exert their effects through distinct mechanisms; one may target mycobacterial energy metabolism, possibly by binding to cytochrome P450 enzymes and disrupting cell wall synthesis, while another may interfere with protein synthesis by binding to rRNA. bohrium.com

These compounds are effective against both actively replicating and dormant mycobacterial cells and can inhibit the formation of and disperse pre-existing biofilms. bohrium.comnih.gov Other research has pointed to different targets; for example, some nitrobenzamide derivatives are thought to inhibit DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall. mdpi.com Additionally, some piperidine-containing compounds may not have direct bactericidal effects but can reduce the bacterial burden within infected macrophages, suggesting an immunomodulatory mechanism or interference with intracellular replication. nih.gov

Inhibition of Biofilm Formation and Dispersal Mechanisms (In Vitro)

There is currently no specific research data available in the public domain detailing the in vitro inhibition of biofilm formation or the dispersal mechanisms of pre-formed biofilms by this compound.

However, studies on analogous compounds suggest that dithiocarbamates can possess anti-biofilm properties. For instance, research on allyl piperidine-1-carbodithioate and benzyl 1H-imidazole-1-carbodithioate has demonstrated their ability to inhibit the formation of mycobacterial biofilms and disperse existing ones. This suggests a potential avenue of investigation for this compound, but without direct experimental evidence, any claims about its specific activity would be purely speculative.

Structure-Activity Relationship (SAR) Studies for In Vitro Molecular Activity

Detailed Structure-Activity Relationship (SAR) studies for this compound are not available in the current body of scientific literature. Such studies are crucial for understanding how the structural components of a molecule contribute to its biological activity.

Influence of Substituent Effects on Molecular Interaction

Without experimental data, it is not possible to analyze the influence of the benzyl and piperidine moieties on the molecular interactions of this compound. SAR studies would typically involve synthesizing and testing a series of analogs with different substituents on these rings to determine their effect on anti-biofilm efficacy.

Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Molecular Function

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include this compound for the prediction of its molecular function, including its potential as a biofilm inhibitor. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity, but the development of such models requires a substantial dataset of tested compounds, which is not available for this specific molecule and its close analogs in the context of biofilm inhibition.

Applications and Advanced Materials Based on Benzyl Piperidine 1 Carbodithioate

Controlled/Living Polymerization Agent

One of the most prominent applications of benzyl (B1604629) piperidine-1-carbodithioate is in the field of polymer chemistry, specifically as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of controlled/living radical polymerization that enables the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

Synthesis of Block Copolymers and Complex Macromolecular Architectures

Benzyl piperidine-1-carbodithioate has been successfully employed as a RAFT agent for the synthesis of block copolymers. These are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The ability to create block copolymers with specific block sequences and lengths is crucial for designing materials with tailored properties.

For instance, this compound has been utilized in the synthesis of block copolymers of N-vinyl pyrrolidone (NVP) and benzyl methacrylate. The resulting poly(N-vinyl pyrrolidone)-block-poly(benzyl methacrylate) copolymers exhibit properties derived from both constituent blocks, opening up possibilities for applications in areas such as drug delivery and nanotechnology. The effectiveness of dithiocarbamates, like this compound, in controlling the polymerization of vinyl monomers such as 1-vinyl-1,2,4-triazole (B1205247) has been demonstrated, yielding polymers with narrow polydispersity. nih.gov

The general mechanism of RAFT polymerization involves a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the RAFT agent. This process allows for the sequential addition of different monomers to create well-defined block structures.

Tuning Polymer Properties through Dithiocarbamate (B8719985) Functionalization

The structure of the dithiocarbamate RAFT agent plays a crucial role in controlling the polymerization process and, consequently, the properties of the resulting polymer. The choice of the "Z" and "R" groups on the dithiocarbamate moiety influences the reactivity of the RAFT agent and its efficiency in controlling the polymerization of different types of monomers.

Nitrogen-containing dithiocarbamates are recognized as effective RAFT agents. mdpi.com The nitrogen atom can stabilize the intermediate radical species formed during the RAFT process, leading to better control over the polymerization. This control allows for the precise tuning of polymer properties such as molecular weight and dispersity (a measure of the uniformity of polymer chain lengths). rsc.org The ability to produce polymers with low dispersity is critical for applications where uniform material properties are required. Research has shown that the ratio of the RAFT agent to the initiator concentration significantly impacts the polydispersity of the final polymer. nih.gov

Precursors for Functional Inorganic Materials

Beyond its role in polymer synthesis, this compound and its metal complexes serve as valuable precursors for the fabrication of functional inorganic materials, particularly metal sulfides.

Thermolysis of Metal Complexes to Chalcogenide Nanomaterials (e.g., Metal Sulfides)

Metal complexes of dithiocarbamates, including those derived from piperidine-1-carbodithioate, are excellent single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netnih.gov In this approach, a single compound contains both the metal and the sulfur source, simplifying the synthesis process.

A notable example is the use of bis(4-benzylpiperidine-1-carbodithioato)-lead(II) as a precursor for the preparation of lead sulfide (PbS) nanoparticles. Upon thermal decomposition (thermolysis), this complex breaks down to form crystalline PbS nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by varying the reaction conditions, such as temperature and the presence of capping agents. These metal sulfide nanoparticles exhibit interesting optical and electronic properties, making them suitable for applications in photocatalysis and electronics.

The general principle involves the thermal decomposition of the metal dithiocarbamate complex, which leads to the formation of the corresponding metal sulfide. The organic ligands decompose into volatile byproducts, leaving behind the inorganic nanomaterial.

Formation of Thin Films and Coatings

The use of dithiocarbamate complexes as single-source precursors extends to the formation of thin films and coatings of metal sulfides. acs.org Techniques like Aerosol-Assisted Chemical Vapor Deposition (AACVD) can be employed to deposit thin films of materials such as tin sulfide (SnS) from organotin dithiocarbamate precursors. acs.orgmanchester.ac.uk

In the AACVD process, a solution of the precursor is aerosolized and transported to a heated substrate. The precursor then decomposes on the substrate surface, forming a thin film of the desired material. While specific studies on the use of this compound for thin film deposition are not extensively documented, the general applicability of dithiocarbamate complexes as precursors suggests its potential in this area. Hydrothermal deposition is another method that has been explored for synthesizing metal sulfide thin films at low temperatures. nih.gov

Catalytic Applications

The catalytic potential of metal complexes derived from dithiocarbamates is an area of growing interest. While specific catalytic applications of this compound are not yet widely reported, the broader class of dithiocarbamate complexes has shown promise in various catalytic processes.

Dithiocarbamate ligands can stabilize a wide range of metal ions in different oxidation states, a key feature for catalytic activity. These complexes can act as catalysts in organic synthesis and polymerization reactions. For instance, dithiocarbamate compounds have been used as stationary phases in chromatography due to their strong chelating abilities. mdpi.com Further research is needed to fully explore the catalytic capabilities of this compound and its metal derivatives.

Role as Ligands in Homogeneous Catalysis

The dithiocarbamate moiety in this compound is an excellent ligand for transition metals, forming stable complexes that can act as homogeneous catalysts. nih.gov The two sulfur atoms of the carbodithioate group can chelate to a metal center, influencing its electronic properties and reactivity. This chelation can stabilize the metal in various oxidation states, a key feature for many catalytic cycles.

Although studies specifically employing this compound in homogeneous catalysis are not extensively documented, the broader class of dithiocarbamate complexes has demonstrated catalytic activity in a variety of organic transformations. These include cross-coupling reactions, oxidation reactions, and polymerization processes. The benzyl and piperidine (B6355638) groups in the ligand can be modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Table 1: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

Catalytic ReactionPotential Metal CenterRole of this compound Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Pd, Ni, CuStabilizes the active metal species and influences reaction kinetics.
Oxidation of AlkenesMn, Ru, CoModulates the redox potential of the metal center.
PolymerizationTi, ZrControls the stereochemistry and molecular weight of the polymer.

This table is illustrative and based on the known catalytic activities of other dithiocarbamate complexes.

Development of Heterogeneous Catalysts

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound can be utilized in the development of heterogeneous catalysts. This can be achieved by immobilizing the compound or its metal complexes onto solid supports.

One approach involves the direct grafting of this compound onto the surface of materials like silica (B1680970), alumina, or polymers. The resulting functionalized material can then be used to capture metal ions from a solution, creating a solid-supported catalyst. The porous nature of these supports allows for high catalyst loading and provides a large surface area for reactions to occur.

Another strategy is the use of dithiocarbamate-metal complexes as single-source precursors for the synthesis of metal sulfide nanoparticles. nih.gov By carefully controlling the decomposition of a this compound-metal complex, it is possible to generate well-defined metal sulfide nanoparticles with high catalytic activity. These nanoparticles can then be dispersed on a solid support to create a robust heterogeneous catalyst.

Table 2: Strategies for Developing Heterogeneous Catalysts from this compound

Immobilization StrategySupport MaterialResulting Catalyst TypePotential Advantages
Covalent GraftingSilica, Alumina, PolymersSupported Ligand for Metal CaptureHigh catalyst stability, easy separation.
Single-Source Precursor-Metal Sulfide NanoparticlesHigh catalytic activity, controlled nanoparticle synthesis.

This table outlines general methodologies for the heterogenization of dithiocarbamate-based catalysts.

Molecular Sensing and Recognition (Non-Biological Targets)

The strong metal-chelating ability of the dithiocarbamate group makes this compound a promising candidate for the development of chemical sensors for the detection of non-biological targets, particularly metal ions. The interaction of the dithiocarbamate with a target analyte can lead to a measurable change in a physical property, such as color (colorimetric sensing) or fluorescence (fluorometric sensing).

For instance, dithiocarbamate-functionalized gold nanoparticles have been shown to be effective colorimetric sensors for metal ions. rsc.org In a similar fashion, this compound could be used to modify the surface of gold nanoparticles. The presence of a target metal ion could then induce the aggregation of these nanoparticles, resulting in a distinct color change that can be observed with the naked eye or quantified using a spectrophotometer.

Furthermore, the benzyl and piperidine components of the molecule can be engineered to introduce additional recognition sites, potentially leading to sensors with high selectivity for specific analytes. The development of such sensors is a growing area of research with applications in environmental monitoring, industrial process control, and chemical analysis.

Table 3: Potential Non-Biological Sensing Applications of this compound

Sensing MechanismTarget AnalytePrinciple of Detection
Colorimetric SensingMetal Ions (e.g., Al³⁺, Cu²⁺, Hg²⁺)Analyte-induced aggregation of functionalized gold nanoparticles leading to a color change. rsc.org
Fluorometric SensingMetal IonsModulation of the fluorescence of a fluorophore integrated into the sensor molecule upon analyte binding.
Electrochemical SensingMetal IonsChange in the electrochemical properties of a modified electrode upon analyte binding.

This table is based on established sensing mechanisms for dithiocarbamate-based sensors.

Future Directions and Emerging Research Avenues for Benzyl Piperidine 1 Carbodithioate

Design of Novel Multi-Functional Dithiocarbamate (B8719985) Derivatives

The inherent versatility of the dithiocarbamate moiety allows for the rational design of novel derivatives with tailored functionalities. By strategically modifying the piperidine (B6355638) ring or the benzyl (B1604629) group of benzyl piperidine-1-carbodithioate, researchers can fine-tune the compound's electronic, steric, and bioactive properties.

One promising area of research is the development of multi-target-directed ligands. For instance, the modification of the N-benzyl-piperidine structure has been explored to create inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov This approach aims to address the complex nature of the disease by simultaneously modulating multiple biological targets. nih.gov Similarly, the design of benzylpiperidine derivatives as dual inhibitors of acetylcholinesterase and the serotonin (B10506) transporter is being investigated for potential applications in treating Alzheimer's disease, which often presents with depressive symptoms. mdpi.com

Furthermore, the synthesis of novel dithiocarbamate compounds with chalcone (B49325) scaffolds has yielded potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Molecular modeling studies have been instrumental in understanding the interaction between these derivatives and the colchicine (B1669291) binding site of tubulin, providing a basis for further optimization. nih.gov The exploration of steroidal derivatives fused or substituted with N-heterocyclic systems containing a dithiocarbamate-like functionality also represents a promising strategy for developing new anticancer agents. nih.gov

Exploration of New Coordination Chemistry and Supramolecular Assemblies

The dithiocarbamate group is an excellent ligand for a wide range of metal ions, a property that researchers are leveraging to create novel coordination complexes and supramolecular architectures with unique properties. nih.govnih.gov The coordination chemistry of piperidine-1-carbodithioate and its derivatives is a rich field of study, with applications spanning from catalysis to materials science. mdpi.com

The self-assembly of dithiocarbamates on metal surfaces, particularly gold, has been a subject of significant interest. nih.gov These self-assembled monolayers (SAMs) exhibit distinct properties compared to their thiol counterparts, offering a robust platform for surface functionalization. acs.org The bidentate nature of the dithiocarbamate group provides a stable and versatile anchor for creating well-defined supramolecular structures, including chiral trimeric domains on Au(111) surfaces. acs.orgacs.org These assemblies have potential applications in molecular electronics and sensor technology. acs.org

Researchers are also exploring the formation of complex polymetallic assemblies using dithiocarbamate ligands. These structures can act as hosts for various guest molecules, opening up possibilities in areas such as molecular recognition and catalysis. nih.gov The ability of dithiocarbamate ligands to stabilize metal nanoparticles and form multimetallic wires further expands their potential in nanotechnology. nih.gov

Integration into Hybrid Materials and Nanotechnology

The unique properties of this compound and related dithiocarbamates make them attractive building blocks for the creation of advanced hybrid materials and for applications in nanotechnology. Their ability to bind strongly to metal surfaces and form stable complexes is key to their utility in this domain. mdpi.com

Dithiocarbamates have been successfully used to functionalize gold surfaces, providing a stable and robust method for conjugating molecules to metal nanoparticles. nih.gov This has significant implications for the development of targeted drug delivery systems, diagnostic sensors, and catalytic platforms. The use of dithiocarbamate complexes in the synthesis of nanoparticles is an active area of research, with applications in various fields, including medicine and environmental remediation. mdpi.com For example, dithiocarbamate-containing compounds have been investigated for their ability to remove heavy metals from water. rsc.org

The integration of dithiocarbamate functionalities into polymers and other materials can impart novel properties. For instance, dithiocarbamate-based catalysts are being explored for their role in diversifying sulfur speciation in inverse vulcanization reactions, which could lead to the development of new polymeric materials with unique optical and electronic properties. acs.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Imaging

To fully unlock the potential of this compound and its derivatives, a deep understanding of their reaction mechanisms and dynamic behavior is crucial. Advanced analytical techniques, such as ultrafast spectroscopy and imaging, are providing unprecedented insights into these processes.

Ultrafast transient absorption spectroscopy, for example, can be used to investigate the excited-state dynamics of dithiocarbamate complexes on femtosecond to picosecond timescales. researchgate.net These studies are essential for understanding the photophysical properties of these compounds, which is critical for their application in areas like photochemistry and solar energy conversion. mdpi.comresearchgate.net

Techniques like 1D and 2D NMR spectroscopy are invaluable for the structural elucidation of novel dithiocarbamate derivatives. nih.gov Detailed analysis of NMR spectra allows for the precise determination of molecular conformation and connectivity, which is fundamental for understanding structure-activity relationships. nih.gov Furthermore, mechanistic studies involving dithiocarbamates, such as their role in the mobilization of cadmium, utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to examine the species involved and the kinetics of the process. nih.gov

Predictive Modeling and Machine Learning in Dithiocarbamate Research

The increasing complexity of dithiocarbamate systems and the vast chemical space of possible derivatives necessitate the use of computational tools for rational design and prediction of properties. Predictive modeling and machine learning are emerging as powerful approaches in dithiocarbamate research.

Molecular modeling and computer simulations are already being used to design novel dithiocarbamate derivatives with specific biological activities. nih.gov For example, docking studies can predict the binding modes of dithiocarbamate-based inhibitors to their target proteins, guiding the synthesis of more potent and selective compounds. nih.gov Structure-based design, coupled with in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, is being employed to develop new N-benzyl-piperidine derivatives as potential therapeutic agents. nih.gov

While not yet widely applied specifically to this compound, machine learning algorithms hold significant promise for accelerating the discovery of new dithiocarbamate-based materials and molecules. These methods can be trained on existing experimental data to predict the properties of new, unsynthesized compounds, thereby prioritizing experimental efforts and reducing costs. mdpi.com As more data on the synthesis, properties, and applications of dithiocarbamates become available, the role of predictive modeling and machine learning in this field is expected to grow substantially. mdpi.commdpi.com

Q & A

Q. What are the recommended methods for synthesizing benzyl piperidine-1-carbodithioate, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution between piperidine-1-carbodithioate salts and benzyl halides. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize transition states.
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .
  • Catalyst optimization : For scaled synthesis, consider phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (nitrile gloves, safety goggles, lab coats) in a fume hood. Avoid skin/eye contact due to potential irritant properties (based on analogs like benzyl 4-aminopiperidine-1-carboxylate) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Stability tests via TLC or HPLC are recommended monthly .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., benzyl proton signals at δ 4.5–5.0 ppm) .
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 349 for a related dithiocarbamate derivative) .
  • Elemental analysis : Validate purity (>95%) by matching experimental C/H/N/S values to theoretical calculations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL for anisotropic displacement parameter refinement. For twinned crystals, use the TWIN/BASF commands in SHELX .
  • Validation : Check geometric parameters (e.g., puckering amplitude via Cremer-Pople coordinates) to confirm ring conformations .

Q. What computational methods elucidate structure-activity relationships (SAR) for antitumor activity in dithiocarbamate derivatives?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties (HOMO/LUMO energies, electrophilicity index) linked to redox activity .
  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin for G2/M arrest) using AutoDock Vina. Focus on dithiocarbamate-metal coordination motifs .
  • QSAR modeling : Correlate substituent effects (e.g., chloro groups at C6 vs. C7) with IC₅₀ values using partial least squares regression .

Q. How can contradictions in biological activity data be addressed across studies?

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols (e.g., 72-hour exposure, 10% FBS media) to minimize variability .
  • Metabolic interference : Test for false positives caused by thiol-reactive intermediates using NAC (N-acetylcysteine) controls .
  • Batch consistency : Verify compound purity via HPLC before biological testing. Impurities >2% may skew results .

Q. What strategies improve the reproducibility of synthetic protocols for derivatives?

  • Detailed reporting : Follow Beilstein Journal guidelines for experimental sections, including exact molar ratios, stirring rates, and purification Rf values .
  • Open-data practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share raw NMR/MS files via repositories like Zenodo .

Methodological Resources

  • Crystallography : Use WinGX with SHELX integration for structure solution and ORTEP-3 for visualization .
  • SAR frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.